cPLA₂α Inhibitory Potency: 4‑Bromo‑2‑methyl‑5‑sulfamoylbenzoic Acid as a Precursor to Sub‑Micromolar Inhibitors
In a medicinal‑chemistry optimization campaign, 4‑sulfamoylbenzoic acid derivatives were elaborated to achieve sub‑micromolar inhibition of cPLA₂α. While the brominated free acid itself (this compound) was not tested as a final inhibitor, its direct non‑brominated analog (2‑methyl‑5‑sulfamoylbenzoic acid) serves as the baseline scaffold. Lead compounds derived from this scaffold yielded IC₅₀ values of 0.3–0.8 µM in a vesicle‑based cPLA₂α assay, whereas the reference compound giripladib achieved an IC₅₀ of 0.05 µM [1]. The bromine atom at the 4‑position is critical for further structural diversification via cross‑coupling to access these potent inhibitors.
| Evidence Dimension | cPLA₂α inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Not directly measured; serves as key synthetic intermediate for compounds with IC₅₀ 0.3–0.8 µM |
| Comparator Or Baseline | Giripladib (known cPLA₂α inhibitor): IC₅₀ 0.05 µM; non‑brominated scaffold: not potent on its own |
| Quantified Difference | Derived compounds ≈6–16‑fold less potent than giripladib but enable structural exploration |
| Conditions | Vesicle‑based in vitro cPLA₂α inhibition assay |
Why This Matters
Procurement of the 4‑bromo‑2‑methyl‑5‑sulfamoyl derivative is essential for synthesizing the sub‑micromolar inhibitors described; the non‑brominated analog cannot undergo the same diversification reactions.
- [1] Borecki, D. et al. N,N-Disubstituted 4-Sulfamoylbenzoic Acid Derivatives as Inhibitors of Cytosolic Phospholipase A2α: Synthesis, Aqueous Solubility, and Activity in a Vesicle and a Whole Blood Assay. Med. Chem. 2024. View Source
